molecular formula C14H25NO6P2 B3254871 Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) CAS No. 245111-14-2

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate)

Cat. No.: B3254871
CAS No.: 245111-14-2
M. Wt: 365.3 g/mol
InChI Key: GTEWQUXFLHFZIE-UHFFFAOYSA-N
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Description

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) (CAS 245111-14-2) is a high-purity organic compound of significant interest in medicinal and supramolecular chemistry research. This molecule features a central 4-amino-1,3-phenylene core flanked by two tetraethyl phosphonate groups, giving it a molecular formula of C14H25NO6P2 and a molecular weight of 365.30 g/mol . As a nitrogen-containing bisphosphonate derivative, this compound serves as a versatile synthetic intermediate. Its structure is characterized by an aromatic ring with amino and phosphonate functionalities, making it a valuable building block for the design of more complex molecular systems, such as supramolecular receptors for biologically relevant molecules . In pharmaceutical research, bisphosphonate-based structures are extensively investigated for developing bone-targeting prodrugs. These prodrugs are designed to conjugate active drug molecules (e.g., receptor agonists) to a bone-seeking bisphosphonate moiety, which directs the therapeutic agent to bone mineral (hydroxyapatite) . This targeted approach aims to enhance drug efficacy at the skeletal site while minimizing systemic side effects. The amino group on the phenylene ring provides a critical handle for further chemical modification, allowing researchers to link various pharmacophores to the bisphosphonate backbone . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

2,4-bis(diethoxyphosphoryl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6P2/c1-5-18-22(16,19-6-2)12-9-10-13(15)14(11-12)23(17,20-7-3)21-8-4/h9-11H,5-8,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEWQUXFLHFZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=C(C=C1)N)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Tetraethyl 4 Amino 1,3 Phenylene Bis Phosphonate

Reactivity of the Aromatic Amino Moiety

The amino group attached to the aromatic ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Amine Derivatization Reactions (e.g., acylation, alkylation, imine formation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to participate in a range of derivatization reactions.

Acylation: The aromatic amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative. This reaction proceeds through a nucleophilic acyl substitution mechanism. Minor modifications to the structure of α-aminobisphosphonates, such as acylation, can be useful for producing building blocks for various applications. google.com

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. The reaction typically proceeds via a nucleophilic substitution mechanism. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. Control over the stoichiometry of the reactants and reaction conditions is crucial to achieve selective mono-alkylation. The alkylation of nucleophilic precursors like Schiff bases is a known method for the synthesis of aminophosphonates. frontiersin.orgnih.gov

Imine Formation: The primary amino group can undergo condensation with aldehydes or ketones to form Schiff bases or imines. This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. For example, the reaction with benzaldehyde (B42025) would yield an N-benzylidene derivative. nih.govmdpi.com The formation of the azomethine group (-C=N-) is a key feature of these reactions. mdpi.com

Reagent CategorySpecific Reagent ExampleProduct Functional Group
Acylating AgentAcetic AnhydrideAmide
Alkylating AgentMethyl IodideSecondary/Tertiary Amine
Carbonyl CompoundBenzaldehydeImine (Schiff Base)

Diazotization and Subsequent Transformations for Aryl Coupling

The primary aromatic amine functionality allows for diazotization, a pivotal reaction that converts the amino group into a highly versatile diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Once formed, the diazonium salt of tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) can serve as an electrophile in azo coupling reactions. When reacted with electron-rich aromatic compounds, such as phenols or anilines, it undergoes an electrophilic aromatic substitution to form highly colored azo compounds. nih.gov For example, coupling with phenol (B47542) in a basic solution would result in the formation of an azo dye, where the diazo group (-N=N-) bridges the two aromatic rings. researchgate.netresearchgate.net The position of coupling on the activated aromatic ring is generally para to the activating group, unless that position is blocked. nih.gov

Reactivity of the Phosphonate (B1237965) Ester Groups

The two tetraethyl phosphonate ester groups on the aromatic ring also exhibit characteristic reactivity, providing avenues for further molecular modification.

Hydrolysis to Phosphonic Acids

The ethyl ester groups of the phosphonate can be hydrolyzed to the corresponding phosphonic acids. This transformation is typically carried out under acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.govresearchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism where water acts as the nucleophile. libretexts.org Due to the presence of two ester groups on each phosphorus atom, the hydrolysis occurs in a stepwise manner. The resulting (4-amino-1,3-phenylene)bis(phosphonic acid) would exhibit significantly different solubility and coordination properties compared to the parent ester.

ReactionReagentsProduct Functional Group
HydrolysisConcentrated HCl, H₂OPhosphonic Acid

Transesterification Reactions

Transesterification of the phosphonate esters is another important transformation, allowing for the exchange of the ethyl groups with other alkyl or aryl groups. This reaction can be catalyzed by either acids or bases. For example, reacting tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) with an excess of methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would lead to the corresponding tetramethyl ester. google.commdpi.com Microwave-assisted transesterification has also been shown to be an efficient method for the synthesis of various phosphonates. mdpi.comnih.gov

Horner-Wadsworth-Emmons Olefination Applications

While the phosphonate groups in tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) are directly attached to the aromatic ring and lack the α-proton necessary for the classical Horner-Wadsworth-Emmons (HWE) reaction, the synthesis of related compounds where the phosphonate is attached to a benzylic carbon highlights the potential for HWE chemistry in this class of molecules. utrgv.edu For the HWE reaction to occur, a phosphonate must have an α-proton that can be deprotonated by a base to form a stabilized carbanion. wikipedia.org This carbanion then reacts with an aldehyde or ketone to form an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org The reaction is a powerful tool for the stereocontrolled synthesis of alkenes and has been widely used in the synthesis of natural products and other complex molecules. conicet.gov.ar Although the title compound itself is not a direct substrate for the HWE reaction, its derivatives with a methylene (B1212753) bridge between the aromatic ring and the phosphonate group would be amenable to this important C-C bond-forming reaction. nih.govresearchgate.net

Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is governed by a complex interplay of electronic and structural factors inherent to the molecule and its interactions with other chemical species. Key among these are tautomeric equilibria, the potential formation of reactive intermediates, and the influence of substituents on the aromatic ring and phosphonate groups.

Tautomerism Studies of Phosphonate Systems

Phosphonate systems, particularly those with a hydrogen atom attached to the phosphorus (H-phosphonates), exhibit a significant prototropic tautomerism. nih.gov This involves an equilibrium between the tetracoordinated, pentavalent phosphoryl (>P(O)H) form and a tricoordinate, trivalent phosphite (B83602) (>P-OH) form. nih.govresearchgate.net While Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) does not have a P-H bond, understanding this fundamental equilibrium in related H-phosphonate precursors is crucial as the trivalent tautomer possesses a lone pair of electrons on the phosphorus atom, making it nucleophilic and capable of coordinating to transition metals. researchgate.net

The position of this equilibrium is highly sensitive to the nature of the substituents attached to the phosphorus atom. Computational studies have shown that electron-donating substituents tend to shift the equilibrium towards the more stable pentavalent P(V) form. nih.gov Conversely, electron-withdrawing groups favor the trivalent P(III) form. nih.gov The solvent environment also plays a critical role; a logarithmic relationship has been observed between the stability of the tautomers and the relative permittivity of the solvent. nih.gov For esters of phosphorous acid, the equilibrium overwhelmingly favors the tetracoordinate phosphonate tautomer. cdnsciencepub.com For instance, the equilibrium constants for tautomerization progressively favor the phosphonate form as ethoxy groups are replaced by hydroxyl groups. cdnsciencepub.com

In a related context, α-ketophosphonates demonstrate enol-keto tautomerism. Studies using NMR and IR spectroscopy have revealed that while aliphatic ketophosphonates exist predominantly in the keto form, aromatic acylphosphonates show extensive enolization. pnas.org

Table 1: Factors Influencing Phosphonate Tautomeric Equilibrium

Factor Influence on Equilibrium (>P(O)H vs. >P-OH) Reference
Substituents on P Electron-donating groups favor the pentavalent P(V) form. nih.gov
Electron-withdrawing groups favor the trivalent P(III) form. nih.gov
Solvent Stability of tautomers shows a logarithmic relationship with the solvent's relative permittivity. nih.gov

| Structure | For ethyl esters of phosphorous acid, the tetracoordinate phosphonate form is highly favored. | cdnsciencepub.com |

Formation and Role of Carbocation Intermediates in Phosphonate Reactions

Carbocation intermediates can play a significant role in certain reactions involving phosphonates. For example, in the Friedel-Crafts alkylation of α-hydroxyphosphonates with aromatic substrates, the proposed mechanism involves the initial formation of a benzylphosphonate carbocation. mdpi.com This electrophilic intermediate is then attacked by the arene nucleophile to form the final product. mdpi.com Theoretical analyses have been conducted to understand the interaction between a phosphonate group and an adjacent carbocationic center, providing insight into the stability and reactivity of such intermediates. acs.org

The formation of reactive intermediates is also central to the synthesis of oligonucleotides using H-phosphonate chemistry. The activation of H-phosphonate diesters, for instance with diphenylchlorophosphate, proceeds through highly reactive species that can be prone to side reactions if not carefully controlled. researchgate.netrsc.org These intermediates are key to forming the desired phosphodiester linkages. researchgate.net

Influence of Substituent Effects on Reaction Pathways and Equilibria

Substituent effects are paramount in dictating the reaction pathways and equilibria of aromatic phosphonates like Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate). The amino group (-NH₂) and the two tetraethyl phosphonate groups exert significant electronic and steric influences on the reactivity of the phenylene ring.

The effectiveness of reactions such as the phospha-Michael addition of H-phosphonates to unsaturated systems depends heavily on the nature of substituents at the phosphorus center and the structure of the Michael acceptor. rsc.org Similarly, in the synthesis of α-aminophosphonates, the choice of aromatic aldehyde and amine substituents significantly impacts reaction yields and times. rsc.org

In transition metal-catalyzed reactions, substituents on the aromatic ring can direct the reaction to specific positions. For instance, in the iridium-catalyzed C-H borylation of aryl phosphonates, the phosphonate group itself acts as a directing group, guiding the borylation to the ortho position. nih.gov The reaction is sensitive to both steric and electronic effects:

Steric Effects : Bulky substituents ortho to the phosphonate group can hinder the reaction, requiring more forcing conditions. No reactivity is observed with alkyl groups adjacent to the target C-H bond. nih.gov

Electronic Effects : For meta-substituted aryl phosphonates, borylation occurs at the less sterically hindered site. The reaction is most efficient with weakly donating or electron-withdrawing groups at the meta position. Strong electron-donating groups in the meta position can lower the yield, an effect that can be mitigated by the presence of a weak electron-withdrawing group elsewhere on the ring. nih.gov

These principles directly apply to Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), where the amino group's strong electron-donating nature and the steric bulk of the two phosphonate groups will control the regioselectivity of electrophilic aromatic substitution and metal-catalyzed C-H functionalization reactions.

Complexation Chemistry and Ligand Properties

The presence of two phosphonate groups and an amino group on an aromatic backbone makes Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) a potent candidate for use as a ligand in coordination chemistry. The phosphonate P=O oxygen atoms are effective coordination sites for a wide range of metal ions.

Coordination with Metal Ions and Chelating Behavior

Phosphonic acids and their esters are well-established as effective chelating agents for metal ions. wikipedia.org The introduction of an amino group into the molecule, as in aminophosphonates, generally enhances the metal-binding capabilities. wikipedia.org Aromatic phosphonate esters have been shown to coordinate with lanthanide ions (La³⁺, Nd³⁺, Dy³⁺, Er³⁺) exclusively through their P=O oxygen atoms, even when other potential donor sites are available. acs.org In these complexes, the phosphonate esters can act as monodentate or multidentate ligands depending on the stoichiometry and the nature of other ligands present. acs.org

The bis(phosphonate) structure allows for several coordination modes:

Monodentate: One or both phosphonate groups bind to a metal center through a single P=O oxygen.

Bidentate Chelating: Both phosphonate groups on the same molecule bind to a single metal center, forming a chelate ring.

Bidentate Bridging: The two phosphonate groups bind to two different metal centers, leading to the formation of dimeric, oligomeric, or polymeric coordination networks.

The flexible nature of related tetradentate phosphonite ligands has been shown to lead to interesting structural variations in complexes with copper(I), silver(I), and gold(I), forming tetranuclear complexes and coordination polymers. nih.gov This highlights the potential for aromatic bis(phosphonates) to form complex, multidimensional structures upon coordination with metal ions.

Table 2: Coordination Behavior of Aromatic Phosphonate Ligands

Metal Ion(s) Ligand Type Coordination Site(s) Resulting Structure(s) Reference
Lanthanides (La, Nd, Dy, Er) Azido-functionalized aromatic phosphonate esters P=O oxygen 6-fold distorted-octahedral monomeric complexes acs.org

Investigation of Ligand Design Principles for Aromatic Bis(phosphonates)

The design of aromatic bis(phosphonate) ligands for specific applications in catalysis, materials science, or medicine is an area of active research. nih.govresearchgate.net Key principles involve modulating the steric and electronic properties of the ligand to control the coordination geometry and reactivity of the resulting metal complex.

Backbone Rigidity and Flexibility: The aromatic phenylene backbone in Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) provides a rigid scaffold that pre-organizes the phosphonate groups in a specific spatial arrangement (meta-disposed). This influences the size of the chelate ring that can be formed and the potential for bridging between metal centers.

Substituent Effects: The amino group acts as a powerful electronic modulator and a potential hydrogen-bonding site. Other substituents could be introduced to the aromatic ring to fine-tune the ligand's donor properties or to introduce further functionality (e.g., chromophores, reactive sites for "click chemistry"). nih.gov

Ester Groups: The ethyl groups on the phosphonate esters influence the ligand's solubility and steric profile. Changing these to other alkyl or aryl groups can modify these properties and the Lewis basicity of the P=O oxygen atoms.

Recent synthetic advances have enabled the creation of diverse libraries of aromatic bisphosphonates, facilitating the systematic study of these design principles. nih.gov The development of chelating bis(phosphinidenes) stabilized by N-heterocyclic carbenes represents an alternative approach to phosphorus-based ligands, showcasing the ongoing innovation in ligand design. chemrxiv.org

Structural Elucidation and Advanced Spectroscopic Characterization of Tetraethyl 4 Amino 1,3 Phenylene Bis Phosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H, ¹³C, and ³¹P NMR for Comprehensive Structural Assignment

A combination of ¹H, ¹³C, and ³¹P NMR experiments is essential for the complete structural assignment of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate). Each of these nuclei provides a unique and complementary piece of the structural puzzle.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy groups, and the amine proton. The aromatic protons would likely appear as complex multiplets due to proton-proton and proton-phosphorus couplings. The ethoxy groups would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum would show signals for the aromatic carbons, with those directly bonded to the phosphonate (B1237965) groups being split into doublets due to carbon-phosphorus coupling. The methylene and methyl carbons of the ethoxy groups would also be clearly identifiable.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. For this bisphosphonate, a single signal would be expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of chemically equivalent phosphorus atoms. The chemical shift of this signal provides insight into the oxidation state and coordination environment of the phosphorus atoms.

Illustrative NMR Data:

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic CH¹H7.0 - 8.0m-
NH₂¹H4.0 - 5.0br s-
OCH₂¹H3.8 - 4.2mJ(H,H) ≈ 7
CH₃¹H1.2 - 1.4tJ(H,H) ≈ 7
Aromatic C-P¹³C130 - 150dJ(C,P) ≈ 150-180
Aromatic C-N¹³C145 - 155s-
Aromatic CH¹³C110 - 130dJ(C,P) ≈ 5-15
OCH₂¹³C60 - 65dJ(C,P) ≈ 5-7
CH₃¹³C15 - 17s-
P³¹P15 - 25s-
This is an illustrative table. Actual values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other. For Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), COSY would confirm the coupling between the methylene and methyl protons of the ethoxy groups and would help in assigning the complex spin systems of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. This is crucial for assigning the carbon signals based on their attached protons. For instance, it would definitively link the methylene proton signals to the methylene carbon signals.

Dynamic NMR for Conformational Analysis and Mechanistic Insights

Dynamic NMR (DNMR) is a technique used to study the rates and mechanisms of dynamic processes that occur on the NMR timescale. For molecules like Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), DNMR could be employed to investigate conformational changes, such as restricted rotation around the C-P bonds or the C-N bond. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers and rates of these conformational interchanges. This provides valuable insights into the molecule's flexibility and preferred conformations in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule. For Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) (C₁₄H₂₅NO₆P₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Illustrative HRMS Data:

Formula Calculated Exact Mass Measured Exact Mass Mass Difference (ppm)
C₁₄H₂₅NO₆P₂377.1106377.11090.8
This is an illustrative table. Actual values may vary.

Analysis of Fragmentation Patterns for Molecular Structure Confirmation

Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data for "Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate)" regarding its advanced spectroscopic and crystallographic characterization is not available. Specifically, no research articles or database entries could be located that provide Fourier-Transform Infrared (FT-IR) spectra, Raman spectra, or single-crystal X-ray diffraction (SC-XRD) data for this exact compound.

Therefore, it is not possible to provide the detailed analysis and data tables for the following sections as requested in the outline:

Other Elemental and Compositional Analyses for Purity and Stoichiometry

Without access to primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Elemental Analysis (C, H, N, P)

Elemental analysis is a cornerstone technique for the characterization of a synthesized compound. It provides the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized product.

For Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), the molecular formula is C₁₄H₂₅NO₆P₂. Based on this, the theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 14 168.14 46.03
Hydrogen H 1.01 25 25.25 6.91
Nitrogen N 14.01 1 14.01 3.83
Oxygen O 16.00 6 96.00 26.28
Phosphorus P 30.97 2 61.94 16.95

| Total | | | | 365.34 | 100.00 |

In a typical research setting, a sample of the synthesized compound would be analyzed using an automated elemental analyzer. The experimentally determined percentages for Carbon, Hydrogen, and Nitrogen are expected to be in close agreement with the calculated values, generally within a margin of ±0.4%. The phosphorus content can also be determined by elemental analysis or through other methods as described in the next section.

While experimental data for the title compound is not available, research on related aromatic bisphosphonates demonstrates the application of this technique. For instance, in the characterization of similar novel bisphosphonate derivatives, researchers routinely publish a comparison of calculated versus found elemental percentages to validate their synthesis.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Phosphorus Content

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive and accurate analytical method used for determining the elemental composition of a sample, particularly for quantifying metallic and certain non-metallic elements like phosphorus. This technique is especially valuable for the precise determination of the phosphorus content in organophosphorus compounds, thereby confirming their identity and purity.

The methodology involves introducing a sample into a high-temperature argon plasma. The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light at the specific wavelength for phosphorus is directly proportional to its concentration in the sample.

For the analysis of a stable organic compound like Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), the solid sample would first undergo a digestion process. This typically involves using strong acids and heat to break down the organic matrix and convert the phosphorus into a soluble inorganic form, such as phosphate (B84403) ions, in an aqueous solution. This solution is then introduced into the ICP-AES instrument.

The expected phosphorus content for pure Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is 16.95%. An ICP-AES analysis would be expected to yield a result very close to this theoretical value, providing a high degree of confidence in the sample's composition. This method offers a more precise quantification of phosphorus compared to some other techniques and is a standard procedure in the thorough characterization of novel phosphonate compounds.

Computational Chemistry and Theoretical Insights into Tetraethyl 4 Amino 1,3 Phenylene Bis Phosphonate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), these methods could provide a foundational understanding of its intrinsic properties.

A computational study would typically begin with the geometry optimization of the molecule to find its most stable three-dimensional structure. This process involves calculating the potential energy surface of the molecule to identify the lowest energy conformation. Conformational analysis would further explore other stable or metastable structures and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Following geometry optimization, an analysis of the electronic structure would yield significant insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding within the molecule, including charge distribution and delocalization of electrons. Calculating atomic charges would help in identifying the electrophilic and nucleophilic sites within the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map would highlight regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively, on the Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the potential chemical reactions involving Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate).

To understand how this compound might be synthesized or how it might react, computational chemists would map out potential reaction pathways. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the mechanism of the reaction.

By calculating the energy difference between the reactants and the transition state, the activation energy for a reaction can be determined. This value is essential for understanding the kinetics of the reaction—how fast it will proceed. A lower activation energy implies a faster reaction rate. These calculations would allow for a theoretical prediction of the reactivity of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) under various conditions.

Investigation of Solvent Effects on Reaction Energetics and Intermediates.

The chemical environment can significantly influence the energetics of a reaction, affecting both the stability of intermediates and the height of activation barriers. Computational chemistry provides powerful tools to model these solvent effects, which are broadly categorized into implicit and explicit solvation models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and is often used to obtain a first approximation of the solvent's effect on the system's energy. For a reaction involving Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), the geometries of reactants, transition states, and products would first be optimized in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p). Subsequently, single-point energy calculations using the PCM model for different solvents would be performed on these optimized geometries to estimate the solvation energies. arxiv.orgresearchgate.net

Explicit solvent models offer a more detailed picture by including a number of individual solvent molecules around the solute. rsc.org This is particularly important when specific interactions, such as hydrogen bonding, play a crucial role. rsc.org For instance, in the case of the amino group of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) in a protic solvent, explicit solvent molecules would be necessary to accurately model the hydrogen bonds. A hybrid approach, combining an explicit representation of the first solvation shell with a continuum model for the bulk solvent, often provides a good balance between accuracy and computational cost. rsc.org By calculating the energies of all species along a reaction pathway in the presence of the solvent model, a potential energy surface can be constructed, providing insights into how the solvent modulates the reaction's feasibility and kinetics.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules like Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate).

Theoretical vibrational frequencies for Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) can be calculated using DFT. The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies.

For a molecule like Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), the calculated infrared (IR) and Raman spectra would be expected to show characteristic bands for the functional groups present. For example, the amino (N-H) stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. materialsciencejournal.org The P=O stretching vibration of the phosphonate (B1237965) group would be expected to appear as a strong band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹. The P-O-C stretching vibrations are usually found in the 1000-1100 cm⁻¹ region, while C-C stretching modes of the phenyl ring would appear between 1400 and 1650 cm⁻¹. ijariie.com

It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the anharmonicity of experimental vibrations. uh.edu The calculated spectra can then be compared with experimental FT-IR and Raman data to aid in the assignment of the observed vibrational bands.

Table 1: Illustrative Theoretical Vibrational Frequencies for a Related Aminophosphonate Compound This table presents hypothetical data for illustrative purposes, as specific experimental or theoretical vibrational data for Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is not available in the cited literature.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
N-H asymmetric stretch3502MediumLow
N-H symmetric stretch3408MediumLow
C-H aromatic stretch3100LowHigh
C-H aliphatic stretch2980MediumMedium
P=O stretch1250HighMedium
C-C aromatic stretch1610MediumHigh
P-O-C stretch1030HighLow

The prediction of NMR parameters through computational methods is a powerful tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shieldings. uni-muenchen.denih.gov These shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), ¹H, ¹³C, and ³¹P NMR spectra would be of primary interest. The proton chemical shifts of the aromatic ring would be influenced by the electron-donating amino group and the electron-withdrawing phosphonate groups. The methylene (B1212753) and methyl protons of the ethyl groups would show characteristic splitting patterns. In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons would similarly be affected by the substituents. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment around the phosphorus atom. researchgate.netnih.gov

Solvent effects can significantly impact NMR chemical shifts, and these can be modeled using implicit or explicit solvent models in the calculations. uni-muenchen.de Furthermore, for flexible molecules, it is often necessary to calculate the NMR parameters for multiple low-energy conformations and then perform a Boltzmann averaging to obtain a theoretical spectrum that is comparable to the experimental one, which represents an average over all accessible conformations in solution. uni-muenchen.de

Table 2: Representative Calculated NMR Chemical Shifts for Structurally Similar Phenylphosphonate Moieties This table contains example data from the literature for analogous compounds to illustrate the expected chemical shift ranges. Specific data for Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is not available.

NucleusAtom TypeExpected Chemical Shift Range (ppm)
¹HAromatic C-H6.5 - 8.0
¹HAmino N-H3.5 - 5.0
¹HO-CH₂3.8 - 4.2
¹HCH₃1.2 - 1.4
¹³CAromatic C-NH₂140 - 150
¹³CAromatic C-P130 - 140
¹³CAromatic C-H115 - 130
¹³CO-CH₂60 - 65
¹³CCH₃15 - 20
³¹PPhosphonate15 - 25

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate UV-Vis absorption spectra. mdpi.comnih.gov The choice of functional and basis set is critical for obtaining accurate results and is often benchmarked against experimental data for a class of compounds. arxiv.org

For Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), the UV-Vis spectrum would be dominated by π → π* transitions within the aromatic ring. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The phosphonate groups may also have a modest influence on the electronic transitions.

The TD-DFT calculation provides a list of vertical excitation energies, corresponding wavelengths, and oscillator strengths. The simulated spectrum is typically generated by broadening these transitions with a Gaussian or Lorentzian function. nih.gov The inclusion of solvent effects, usually through a PCM model, is crucial for accurate prediction of UV-Vis spectra in solution, as the polarity of the solvent can influence the energies of the ground and excited states differently. researchgate.net By comparing the calculated spectrum with the experimental one, the nature of the electronic transitions can be understood in terms of the molecular orbitals involved. mdpi.com

Advanced Applications and Role in Specialized Chemical Systems Excluding Clinical/biological

Precursor for Conjugated Polymer Systems

The bisphosphonate structure of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) makes it an ideal starting material for the synthesis of conjugated polymers through the Wittig-Horner reaction. This reaction is a powerful tool for forming carbon-carbon double bonds, which are the fundamental linkages in many conjugated polymer backbones.

Wittig-Horner Synthesis of Poly(p-phenylene vinylene) (PPV) and Distyrylbenzene (B1252955) (DSB) Derivatives

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) serves as a key intermediate in the synthesis of amino-substituted poly(p-phenylene vinylene) (PPV) and distyrylbenzene (DSB) derivatives. utrgv.edu The Wittig-Horner reaction involves the deprotonation of the phosphonate (B1237965) ester by a strong base to form a stabilized carbanion, which then reacts with an aldehyde or dialdehyde.

In the synthesis of amino-substituted DSB, the bisphosphonate is reacted with an appropriate benzaldehyde (B42025). The presence of the amino group on the phenylene ring is expected to enhance the luminescent properties of the resulting DSB derivative. utrgv.edu Similarly, for the synthesis of amino-substituted PPV, the bisphosphonate can be polymerized with a dialdehyde, such as terephthaldehyde. The resulting polymer would incorporate the amino-functionalized phenylene ring into its conjugated backbone. The general scheme for the Wittig-Horner reaction using this precursor is depicted below:

Reaction Scheme for Amino-Substituted DSB Synthesis

Step 1: Deprotonation

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) + Base → Phosphonate Ylide

Step 2: Nucleophilic Attack

Phosphonate Ylide + 2 equivalents of Benzaldehyde → Intermediate

Step 3: Elimination

Intermediate → Amino-substituted Distyrylbenzene + Diethyl phosphate (B84403) byproduct

The use of stabilized phosphonate ylides in the Wittig-Horner reaction generally leads to the formation of the thermodynamically more stable E-alkene (trans) isomers, which is crucial for achieving the desired planar structure and effective conjugation in PPV and DSB derivatives. organic-synthesis.com

Development of Novel Organic Electronic Materials Precursors with Tunable Properties

The synthesis of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) opens avenues for creating novel organic electronic materials with tailored properties. utrgv.edu The amino group on the phenyl ring is a key feature, as its electron-donating nature is anticipated to increase the luminescence of the resulting conjugated materials. utrgv.edu Furthermore, the presence of an unsubstituted amine allows for potential post-polymerization modifications, offering a route to fine-tune the electronic and physical properties of the final material.

The solubility of the resulting polymers can also be influenced by the amino group. It is proposed that the amino moiety can render the conjugated compounds soluble in water/organic solvent mixtures, which is a significant advantage for the processing and fabrication of organic electronic devices. utrgv.edu The ability to process these materials from more environmentally benign solvents is a critical aspect of developing sustainable organic electronics.

PropertyInfluence of Amino GroupPotential Application
Luminescence Enhanced fluorescence quantum yield due to electron-donating nature.Organic Light-Emitting Diodes (OLEDs)
Solubility Increased solubility in polar and protic solvents.Solution-processable organic electronics
Reactivity Site for post-synthesis functionalization.Fine-tuning of electronic properties, sensor development

Ligands in Catalysis

The phosphonate groups in Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) can act as effective ligands for transition metals, making this compound a candidate for applications in homogeneous catalysis.

Design and Application of Phosphonate-Based Ligands in Transition Metal Catalysis

Phosphonate-based ligands have demonstrated significant potential in various transition metal-catalyzed reactions, including cross-coupling reactions. scispace.comresearchgate.net The oxygen atoms of the phosphonate groups can coordinate to a metal center, influencing its electronic properties and reactivity. The bidentate nature of a bisphosphonate ligand can lead to the formation of stable chelate complexes with transition metals, which can enhance catalytic activity and stability.

The design of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) as a ligand offers several advantages. The phenyl backbone provides a rigid scaffold, which can influence the geometry of the resulting metal complex. The presence of the amino group provides an additional potential coordination site or a point for further functionalization to modulate the ligand's steric and electronic properties.

Influence of Ligand Structure and Coordination Mode on Catalytic Activity and Selectivity

The structure of a ligand plays a critical role in determining the outcome of a catalytic reaction. The coordination of the phosphonate groups to a metal center can alter the electron density at the metal, which in turn affects its ability to participate in key catalytic steps such as oxidative addition and reductive elimination. tcichemicals.com

In the case of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate), the relative positions of the two phosphonate groups (meta to each other) will dictate the bite angle of the ligand when it forms a chelate complex. This bite angle can have a profound impact on the selectivity of the catalytic reaction. Furthermore, the electronic nature of the amino group can be transmitted through the phenyl ring to the phosphonate coordinating groups, thereby influencing the electronic properties of the metal center. The coordination mode of the phosphonate ligand can also affect the selectivity of a reaction; for instance, in hydrogenation reactions, the substrate has been shown to coordinate preferentially cis to a phosphite (B83602) group, which then has a greater impact on the enantioselectivity. acs.org

Ligand FeaturePotential Influence on Catalysis
Bisphosphonate Structure Formation of stable chelate complexes, influencing catalyst stability and activity.
Phenyl Backbone Rigid scaffold, defining the bite angle and geometry of the metal complex.
Amino Group Modulates the electronic properties of the ligand and metal center; potential additional coordination site.

Precursors for Functional Materials (Non-biological applications)

Beyond conjugated polymers and catalysis, Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) can serve as a precursor for a variety of other functional materials for non-biological applications. The presence of both amino and phosphonate groups allows for diverse chemical transformations.

Aminobisphosphonates are known for their strong chelating abilities, which can be utilized in the development of materials for applications such as water purification and metal ion sequestration. advancedsciencenews.com The phosphonic acid groups, which can be obtained by hydrolysis of the phosphonate esters, are particularly effective at binding to metal ions. Polymers functionalized with aminobisphosphonate moieties have been synthesized and explored for their chelating properties. advancedsciencenews.comnih.gov

Furthermore, the amino group can be diazotized and subsequently converted into a wide range of other functional groups, dramatically expanding the scope of materials that can be synthesized from this precursor. This versatility makes Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) a valuable building block in materials science. For example, it could be incorporated into metal-organic frameworks (MOFs) where the phosphonate groups coordinate to metal nodes and the amino groups can be used to modify the pore environment or as reactive sites for post-synthetic modification.

Formation of Hybrid Organic-Inorganic Materials

While no specific studies detail the use of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) in hybrid materials, the dual functionality of this molecule—possessing both organic (aminophenyl) and inorganic-precursor (bisphosphonate ester) moieties—suggests its potential as a versatile building block or coupling agent in the synthesis of hybrid organic-inorganic materials.

The phosphonate ester groups can undergo hydrolysis to form phosphonic acids. These phosphonic acid groups are known to form strong bonds with a variety of metal oxides and other inorganic surfaces. This interaction can be exploited to graft the organic aminophenyl portion onto an inorganic substrate, thereby modifying its surface properties. For instance, this could be used to improve the compatibility between an inorganic filler and an organic polymer matrix.

Furthermore, the amino group on the phenyl ring provides a reactive site for further chemical modifications. It can be used to anchor other functional molecules or to initiate polymerization reactions from the surface of an inorganic material that has been pre-functionalized with the bisphosphonate. This could lead to the creation of complex, multi-layered hybrid materials with tailored properties.

Table 1: Potential Interactions and Resulting Hybrid Material Characteristics

Functional GroupPotential Interacting Inorganic SpeciesPotential Outcome in Hybrid Material
Bis(phosphonate) ester (hydrolyzed)Metal oxides (e.g., TiO₂, ZrO₂, Al₂O₃), silica (B1680970)Covalent-like bonding to inorganic surfaces, formation of self-assembled monolayers, improved dispersion of nanoparticles in organic matrices.
Amino groupEpoxides, isocyanates, acid chloridesCovalent linkage to polymer matrices, initiation site for polymerization, enhanced interfacial adhesion.

Role in Supramolecular Assembly and Self-Organizing Systems

The molecular structure of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) suggests a potential for participation in supramolecular assembly and the formation of self-organizing systems. The aromatic ring can engage in π-π stacking interactions, while the amino group can act as a hydrogen bond donor and acceptor. The phosphonate groups, particularly after hydrolysis to phosphonic acids, can also participate in strong hydrogen bonding networks or coordinate with metal ions.

This combination of non-covalent interactions could, under appropriate conditions (e.g., specific solvents, pH, or the presence of complementary molecules), lead to the spontaneous organization of the molecules into well-defined, higher-order structures such as layers, columns, or other complex architectures. The specific geometry of the 1,3-disubstituted phenyl ring would influence the directionality and packing of the resulting supramolecular structures.

Precursors for Functional Polymers and Resins with Specific Chemical Functions

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) possesses two key functionalities that make it a candidate as a monomer or a functional additive in the synthesis of specialized polymers and resins.

The primary amino group on the aromatic ring can be readily incorporated into various polymer backbones. For example, it can react with diacids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The incorporation of the bis(phosphonate) moiety into the polymer chain would impart specific properties to the resulting material.

The phosphonate groups can enhance thermal stability, improve flame retardancy, and increase adhesion to metal and mineral surfaces. After hydrolysis, the resulting phosphonic acid groups can also introduce ion-exchange capabilities or act as sites for metal ion chelation. A thesis on a similar compound, Tetraethyl ((2-Amino-1,4-Phenylene)Bis(Methylene)) Bis(Phosphonate), suggests its use as an intermediate in the synthesis of conjugated materials, indicating that aminophenyl bisphosphonates can serve as precursors to materials with interesting electronic and optical properties. utrgv.edu

Table 2: Potential Polymer Systems and Imparted Properties

Polymerization ReactionResulting Polymer TypePotential Properties Conferred by Bis(phosphonate) Moiety
With diacyl chloridesPolyamideIncreased thermal stability, flame retardancy, metal adhesion.
With diisocyanatesPolyureaEnhanced adhesion, potential for ion-chelation after hydrolysis.
With epoxidesEpoxy resin (as a curative)Improved flame resistance, adhesion to inorganic substrates.

It is important to reiterate that the applications and research findings discussed above are based on the general chemical principles of analogous compounds. Specific experimental data for Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) in these contexts is not available in the reviewed scientific literature.

Future Research Directions and Unexplored Avenues for Tetraethyl 4 Amino 1,3 Phenylene Bis Phosphonate Research

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The growing emphasis on green chemistry necessitates a shift away from traditional synthetic methods that may rely on harsh reagents or produce significant waste. Future research into the synthesis of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) should prioritize the development of cleaner, more efficient, and economically viable protocols.

Key areas for investigation include:

Catalyst Development: Research into novel catalysts could significantly improve synthesis efficiency. For instance, studies on other α-amino-gem-bisphosphonates have demonstrated the effectiveness of reusable, solid-supported catalysts like reduced graphene oxide-sulfonic acid (rGO-SO₃H) in promoting three-component reactions under mild conditions. nih.gov Exploring similar heterogeneous catalysts for the synthesis of this specific phenylene bisphosphonate could lead to cleaner, eco-friendly, and sustainable production methods. nih.gov

Microwave-Assisted Synthesis: Innovative processes such as microwave-assisted synthesis have been presented as more environmentally friendly and effective methods for preparing other bisphosphonates. mdpi.com This technique can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. A systematic study to optimize microwave-assisted synthesis for Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is a promising avenue for future work. mdpi.com

Alternative Solvent Systems: Moving away from volatile organic solvents is a core principle of green chemistry. Investigating the use of ionic liquids or deep eutectic solvents could offer significant advantages, as they are often non-volatile, thermally stable, and can be recycled. For some bisphosphonate syntheses, ionic liquids have been shown to improve reaction yields. mdpi.com

Synthetic Strategy Potential Advantages Research Focus
Heterogeneous CatalysisCatalyst reusability, simplified product purification, milder reaction conditions.Development of solid-supported acid or metal catalysts.
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption.Optimization of reaction parameters (temperature, time, power).
Alternative SolventsReduced environmental impact, potential for improved yields and selectivity.Screening of ionic liquids and deep eutectic solvents.

Exploration of Novel Derivatization and Functionalization Strategies for Expanded Chemical Space

The structure of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) offers multiple sites for chemical modification, providing a rich platform for creating a diverse library of new compounds. The primary amino group on the benzene (B151609) ring is a particularly attractive handle for derivatization.

Future research should focus on:

Amino Group Modification: The unencumbered lone pair of electrons on the nitrogen atom can be readily used for incorporating other molecules through covalent bonding. utrgv.edu Strategies such as acylation, alkylation, and diazotization followed by substitution can introduce a wide array of functional groups. Furthermore, this amino group makes the molecule a suitable building block for more complex structures, such as in Suzuki cross-coupling reactions to obtain various N-substituted derivatives. nih.gov

Polymer Integration: The molecule can be functionalized and incorporated into polymer backbones. Research has shown that novel bisphosphonate-functionalized secondary diamines can be synthesized and subsequently used to create poly(β-amino ester)s, leading to new functional biomaterials. researchgate.net Applying this concept could lead to novel polymers with unique metal-chelating or adhesive properties.

Phosphonate (B1237965) Ester Hydrolysis and Conversion: The tetraethyl phosphonate esters can be hydrolyzed to the corresponding bisphosphonic acid. This transformation is critical as the phosphonic acid moieties are known for their strong ability to chelate metal ions and adhere to mineral surfaces. core.ac.uk The resulting Tetra(4-amino-1,3-phenylene)bis(phosphonic acid) would be a key target for applications in materials science and coordination chemistry.

Functionalization Site Reaction Type Potential New Structures
Aromatic Amino GroupAcylation, Alkylation, Reductive AminationAmides, secondary/tertiary amines, Schiff bases.
Aromatic Amino GroupSuzuki Cross-CouplingN-Aryl or N-heteroaryl substituted analogues.
Phosphonate EstersHydrolysisBisphosphonic acid derivatives.
Entire MoleculePolymerizationFunctional polymers and materials. researchgate.net

Advanced Mechanistic Studies Utilizing State-of-the-Art Analytical and Computational Techniques

A deeper understanding of the reaction mechanisms and molecular interactions of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is crucial for optimizing its synthesis and predicting its behavior in various applications. A combination of advanced analytical methods and computational chemistry offers a powerful approach to elucidate these details.

Promising research directions include:

Spectroscopic and Crystallographic Analysis: The use of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the protonation states and local chemical environments of the phosphonate and amino groups, both in the pure compound and when interacting with other molecules or surfaces. illinois.edu Single-crystal X-ray diffraction, where applicable, would offer definitive structural information.

Kinetic and Mechanistic Investigations: Detailed kinetic studies of its synthesis and derivatization reactions can help to understand the underlying reaction pathways. For example, the mechanism for the three-component synthesis of related aminobisphosphonates has been investigated, revealing the formation of imine-type intermediates. nih.gov Similar studies would be invaluable for optimizing production.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict spectroscopic signatures, and determine electronic properties. Combining these computational results with experimental data from techniques like NMR and X-ray crystallography can provide a comprehensive understanding of how these molecules bind and interact at a molecular level. illinois.edu

Investigation of New Applications in Emerging Fields of Chemical Synthesis and Materials Science

The unique combination of a nucleophilic amino group, a rigid aromatic core, and two metal-chelating phosphonate groups suggests that Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) and its derivatives could find use in several high-technology areas.

Future application-oriented research could explore:

Advanced Separation Technologies: Bisphosphonates are recognized for their ability to complex metal ions. nih.gov This property could be harnessed for creating novel materials for selective metal ion extraction, ion-exchange chromatography, or wastewater remediation. The aminobisphosphonate could be grafted onto a solid support, such as silica (B1680970) or a polymer resin, to create a stationary phase for capturing specific metal ions.

Non-Linear Optics (NLO): The presence of an electron-donating amino group on a benzene ring suggests potential for NLO applications. utrgv.edu This compound serves as an intermediate for amino-substituted conjugated materials, which are often studied for their light-emitting and NLO properties. utrgv.edu Derivatization of the amino group to link the bisphosphonate core to other conjugated systems could lead to new materials with significant second or third-order NLO responses, which are valuable for technologies like optical switching and frequency conversion. utwente.nlnih.gov

Sensor Development: The dual functionality of metal chelation by the phosphonate groups and the potential for fluorescence in a larger conjugated system makes this molecule a candidate for developing chemosensors. Upon binding a target metal ion, a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response) could be observed. Such sensors could be designed for the detection of environmentally or biologically important metal ions.

Computational Design and Prediction of Novel Analogues with Tailored Reactivity and Specific Chemical Attributes

Before embarking on extensive synthetic campaigns, computational chemistry and machine learning can be employed to guide the design of new analogues with enhanced properties. This in silico approach can save considerable time and resources by pre-screening candidates for desired attributes.

Key future research areas include:

Structure-Property Relationship Modeling: Computational tools can be used to build quantitative structure-activity relationship (QSAR) models. By calculating various molecular descriptors for a series of virtual analogues, it may be possible to predict properties such as metal-binding affinity, reactivity, or electronic characteristics.

Rational Design of Novel Compounds: The combination of quantum chemistry and molecular docking has been highlighted as a pathway to facilitate the design of novel enzyme inhibitors in the broader bisphosphonate class. illinois.edu This same principle can be applied to design analogues of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) with tailored properties for materials science applications, such as optimized geometries for self-assembly or specific electronic properties for NLO applications.

Machine Learning in Synthesis and Discovery: Emerging research highlights the potential for computational tools and machine learning to optimize C-P bond synthesis and accelerate the discovery of new compounds. researchgate.net Applying these advanced algorithms could help predict optimal reaction conditions or even identify entirely new synthetic routes that are more efficient and sustainable. researchgate.net

Q & A

Q. What are the optimal synthetic routes and characterization methods for Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate)?

Methodological Answer: Synthesis typically involves nucleophilic substitution or Michael addition reactions. For example:

  • Base-mediated 1,3-dipolar cycloaddition with diazo compounds yields derivatives (e.g., 11% yield of a bis(phosphonate) with δP 27.7 and 29.2 ppm, ³JP–P = 82.9 Hz) under conditions of 0.4 mmol substrate, 0.8 mmol diazo reagent, and 2 mL solvent, monitored by <sup>31</sup>P NMR .
  • Column chromatography is critical for purification, with isolated yields ranging from 11% to >70% depending on substituents .
    Characterization Tools :
  • <sup>1</sup>H/<sup>31</sup>P NMR : Ortho-proton doublets at 7.45–7.72 ppm confirm aromatic substitution patterns .
  • HRMS (TOF MS ES+) : Validates molecular ion peaks (e.g., m/z 684.71 for C38H42N2O6P2 derivatives) .

Q. How can researchers confirm the structural integrity of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) derivatives?

Methodological Answer:

  • NMR Analysis :
    • <sup>31</sup>P NMR : Phosphonate groups appear as distinct peaks (e.g., δP 30.57 ppm for a dimethylamino-substituted derivative) .
    • <sup>1</sup>H NMR : Ethoxy groups show multiplet signals at 3.99–4.11 ppm, while methylene protons adjacent to phosphorus resonate at 2.16–2.76 ppm .
  • X-ray Crystallography : Resolves axial chirality in bis(phosphonate) systems (e.g., C38H42N2O6P2 derivatives with atropisomerism) .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) in cycloaddition or Michael addition reactions?

Methodological Answer:

  • 1,3-Dipolar Cycloaddition : Vinylidene bis(phosphonate) reacts with diazo compounds via a concerted mechanism. For example, montmorillonite-catalyzed reactions with isatins yield spirotetracyclic adducts (diastereomer ratios: 60:40 to 85:15) .
  • Michael Addition : Amines or alcohols add reversibly to the electron-deficient ethenylidene bis(phosphonate) core. Reversibility is demonstrated via pH-dependent equilibria (e.g., methylamine adducts) .
    Key Data :
Reaction TypeCatalystYield (%)Diastereomer RatioReference
CycloadditionMontmorillonite60–8560:40–85:15
Michael AdditionNone50–75Reversible

Q. How does Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) enhance flame retardancy in polymer composites?

Methodological Answer:

  • Reactive Flame Retardants : Derivatives like TBPBP (tetraethyl(1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate)) are copolymerized into polyurethane foams.
    • Phosphorus-Nitrogen Synergy : TBPBP reduces peak heat release rate (PHRR) by 35% and smoke production by 40% in castor oil-based foams .
    • Testing Standards : Use cone calorimetry (ISO 5660) and LOI (ASTM D2863) to quantify flame retardancy .

Q. What toxicological assessments are required for regulatory approval of bis(phosphonate) derivatives?

Methodological Answer:

  • Tiered Testing :
    • Genotoxicity : Bacterial reverse mutation (Ames test) and in vitro micronucleus assays (e.g., OECD 471/487 compliance) .
    • Neurotoxicity Screening : Structural analogs are evaluated for acetylcholinesterase inhibition (e.g., IC50 > 1 mM) .
  • Migration Studies : Quantify residual monomers in food-contact materials via HPLC (detection limit: 0.01 ppm) .

Q. Table 1: Representative <sup>31</sup>P NMR Chemical Shifts

CompoundδP (ppm)Coupling (³JP–P, Hz)Reference
Tetraethyl (1-phenylethane-1,2-diyl)bis(phosphonate)27.7, 29.282.9
Dimethylamino-substituted derivative30.57

Q. Table 2: Flame Retardant Performance of TBPBP in RPUFs

PropertyControl RPUFRPUF-T45@SA20Improvement (%)
PHRR (kW/m²)45029235
Smoke Production (m²/kg)1,20072040

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.